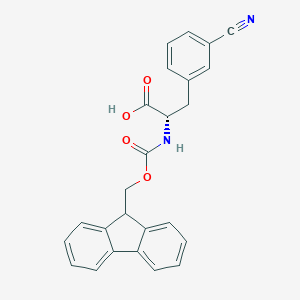

Fmoc-L-3-Cyanophenylalanine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-3-(3-cyanophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O4/c26-14-17-7-5-6-16(12-17)13-23(24(28)29)27-25(30)31-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVLOUTPKZUJTGV-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC=C4)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426256 | |

| Record name | Fmoc-L-3-Cyanophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205526-36-9 | |

| Record name | Fmoc-L-3-Cyanophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Fmoc-L-3-Cyanophenylalanine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the chemical properties, structure, and applications of Fmoc-L-3-Cyanophenylalanine, a key building block for researchers, scientists, and drug development professionals. This document outlines its utility in solid-phase peptide synthesis (SPPS) and its potential in designing novel therapeutics.

Core Chemical Properties and Structure

This compound is a derivative of the amino acid phenylalanine, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine and a cyano group at the meta position of the phenyl ring.[1][2] This unique structure provides enhanced reactivity and stability, making it a valuable tool in medicinal chemistry and peptide science.[1]

The Fmoc group allows for controlled, stepwise addition of the amino acid during solid-phase peptide synthesis, while the cyano group can influence the peptide's conformation, stability, and biological activity.[3] It also serves as a versatile chemical handle for further modifications.

Physicochemical Data

| Property | Value | Reference(s) |

| Molecular Formula | C₂₅H₂₀N₂O₄ | [1][4] |

| Molecular Weight | 412.44 g/mol | [4] |

| CAS Number | 205526-36-9 | [4] |

| Appearance | White powder | [1] |

| Melting Point | 111-113 °C (for D-isomer) | [2] |

| Purity | ≥97% (Chiral HPLC), ≥98.0% (HPLC) | [5][6] |

| Storage Temperature | 2-8°C | [5] |

Structural Information

| Identifier | Value | Reference(s) |

| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CC(=C4)C#N)C(=O)O | [4] |

| InChI | 1S/C25H20N2O4/c26-14-17-7-5-6-16(12-17)13-23(24(28)29)27-25(30)31-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29)/t23-/m0/s1 | [4] |

| InChIKey | CVLOUTPKZUJTGV-QHCPKHFHSA-N | [4] |

Experimental Protocols

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS). Below are detailed methodologies for the key steps in this process.

Fmoc Deprotection

This procedure removes the Fmoc protecting group from the N-terminus of the growing peptide chain on the solid support.

-

Reagents:

-

20% (v/v) piperidine in N,N-dimethylformamide (DMF)

-

-

Procedure:

-

Wash the peptide-resin with DMF (3-5 times).

-

Add the 20% piperidine solution to the resin.

-

Agitate the mixture at room temperature for 5-20 minutes. For complex sequences, a second treatment may be necessary.[7]

-

Drain the piperidine solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[8]

-

Perform a Kaiser test to confirm the presence of a free primary amine (a positive test results in a blue color).[8]

-

Coupling of this compound

This protocol describes the activation and coupling of this compound to the deprotected peptide-resin. HBTU is a commonly used and effective coupling reagent.[7][9]

-

Reagents:

-

Procedure:

-

Pre-activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HBTU (2.9-4.9 equivalents) in DMF.[7] If using, add HOBt (3-5 equivalents).

-

Add DIPEA (6-10 equivalents) to the solution and mix for 1-2 minutes to pre-activate the amino acid.[7][10]

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours. For sterically hindered couplings, the reaction time can be extended.[7]

-

Monitoring: Monitor the reaction's completion using the Kaiser test. A negative test (yellow beads) indicates a complete reaction.[12]

-

Washing: Once the coupling is complete, drain the solution and wash the resin thoroughly with DMF (3-5 times).[12]

-

Cleavage and Global Deprotection

This final step cleaves the synthesized peptide from the resin and removes any side-chain protecting groups.

-

Reagents:

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS) - as a scavenger

-

Water

-

-

Procedure:

-

Wash the fully synthesized peptide-resin with dichloromethane (DCM) and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v).

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide product.

-

Applications in Research and Drug Development

The incorporation of 3-cyanophenylalanine into peptides offers several advantages for drug discovery and chemical biology.

-

Enzyme Inhibition: The cyano group can be chemically converted to an amidine group, creating an arginine analog. Peptides containing these analogs are often potent enzyme inhibitors, a key strategy in drug design.[13]

-

Modulation of Biological Activity: The unique electronic and steric properties of the cyano group can alter a peptide's conformation and its binding affinity to biological targets like receptors or enzymes.[3]

-

Bioconjugation: The cyano group can serve as a chemical handle for attaching other molecules, such as fluorescent probes or drug payloads.[1]

-

Neuropharmacology: Phenylalanine analogs are utilized in neuropharmacological studies to investigate neurotransmitter systems and develop potential treatments for neurological disorders.[1][2]

While specific signaling pathways modulated by peptides containing this compound are application-dependent and a subject of ongoing research, its utility as a tool to create structurally and functionally diverse peptides is well-established.

Visualized Workflow

The following diagrams illustrate the key processes in utilizing this compound.

Caption: SPPS Cycle for this compound Incorporation.

Caption: HBTU-mediated coupling mechanism.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. Fmoc-3-Cyano-L-Phenylalanine - Creative Peptides [creative-peptides.com]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. peptide.com [peptide.com]

- 11. peptide.com [peptide.com]

- 12. benchchem.com [benchchem.com]

- 13. peptide.com [peptide.com]

An In-depth Technical Guide to the Research Applications of Fmoc-L-3-Cyanophenylalanine

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Fmoc-L-3-cyanophenylalanine is a non-canonical amino acid that has become an invaluable tool in peptide chemistry and chemical biology research. Its unique structure, featuring a cyano group on the phenyl ring, imparts distinctive properties that are leveraged for a variety of applications. Primarily utilized as a building block in solid-phase peptide synthesis (SPPS), the incorporation of L-3-cyanophenylalanine into peptides allows for the creation of novel molecular probes to study protein structure and function, as well as the development of therapeutic peptides with enhanced biological activity and stability. The cyano group serves as a sensitive spectroscopic reporter and a versatile chemical handle for further modifications, making this compound a cornerstone for advanced peptide design and drug discovery.

Physicochemical Properties of L-3-Cyanophenylalanine

The defining feature of L-3-cyanophenylalanine is the nitrile (cyano) group attached to the meta position of the phenyl ring. This modification introduces specific physicochemical characteristics that are exploited in its research applications.

| Property | Value/Description | Reference |

| Molecular Formula | C10H10N2O2 | [1] |

| Molecular Weight | 190.20 g/mol | [1] |

| IUPAC Name | (2S)-2-amino-3-(3-cyanophenyl)propanoic acid | [1] |

| CAS Number | 57213-48-6 | [1] |

| Spectroscopic Handle | The C≡N stretching vibration is sensitive to the local environment and can be monitored by Infrared (IR) spectroscopy. | [2] |

| Fluorescence | The cyano group imparts intrinsic fluorescence to the amino acid, which is sensitive to environmental polarity and hydrogen bonding. | [2][3][4] |

Key Research Applications

The versatility of this compound stems from the unique properties of the cyano group. Its primary applications in research can be categorized as follows:

Solid-Phase Peptide Synthesis (SPPS)

This compound is a standard building block in Fmoc-based solid-phase peptide synthesis. The Fmoc protecting group on the α-amino group allows for its sequential addition to a growing peptide chain on a solid support. The incorporation of this unnatural amino acid enables the synthesis of peptides with novel functionalities.

Experimental Protocol: Manual Fmoc Solid-Phase Peptide Synthesis

This protocol outlines the general steps for incorporating this compound into a peptide sequence using manual SPPS.

Materials:

-

This compound

-

Appropriate resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids)

-

Other Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF) (peptide synthesis grade)

-

Piperidine

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water)

-

Diethyl ether

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in the synthesis vessel.[5][6]

-

Fmoc Deprotection:

-

Amino Acid Coupling:

-

In a separate vial, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, slightly less than 1 equivalent to the amino acid) in DMF.[5]

-

Add a base (e.g., DIPEA, 2 equivalents relative to the amino acid) to the amino acid solution to activate it.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.[5] The progress of the coupling can be monitored using a colorimetric test such as the Kaiser test.

-

After completion, wash the resin extensively with DMF and DCM.[6]

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the desired peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[5]

-

Precipitate the cleaved peptide in cold diethyl ether.

-

-

Purification and Analysis:

-

Centrifuge the precipitated peptide, decant the ether, and dry the peptide pellet.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the synthesized peptide by mass spectrometry.

-

Spectroscopic Probe for Biophysical Studies

The cyano group of L-3-cyanophenylalanine serves as a powerful and minimally perturbative spectroscopic probe to investigate the structure, dynamics, and interactions of peptides and proteins.

-

Infrared (IR) Spectroscopy: The nitrile stretching vibration (νC≡N) is sensitive to the local electrostatic environment, including solvent exposure and hydrogen bonding.[2] Changes in the frequency of this vibration can provide insights into conformational changes and binding events.

-

Fluorescence Spectroscopy: L-3-cyanophenylalanine exhibits intrinsic fluorescence that is sensitive to the polarity of its microenvironment.[3][4] This property can be used to monitor protein folding, membrane binding, and peptide-protein interactions.[7] The fluorescence can be quenched by nearby amino acid residues such as tyrosine or selenomethionine, providing a means to measure short distances within a peptide or protein.[2][8]

Experimental Example: Monitoring Peptide-Membrane Interaction

A study by Pazos et al. demonstrated the use of p-cyanophenylalanine (a close analog of 3-cyanophenylalanine) to monitor the membrane penetration kinetics of a cell-penetrating peptide. The fluorescence intensity of the cyanophenylalanine-labeled peptide was monitored over time upon addition to a solution of lipid vesicles. Changes in fluorescence intensity correspond to the peptide transitioning from the aqueous environment to the hydrophobic environment of the lipid bilayer.[9]

| Parameter | Description |

| Peptide | A cell-penetrating peptide (TAT) labeled with cyanophenylalanine at the N-terminus (FCN-TAT).[9] |

| Lipid Vesicles | Large unilamellar vesicles (LUVs) composed of a mixture of lipids to mimic a cell membrane.[9] |

| Measurement | Time-dependent fluorescence intensity of FCN-TAT at 298 nm was recorded upon mixing with the LUV solution.[9] |

| Observation | A change in fluorescence intensity over time, which was fit to a single-exponential function to determine the kinetics of membrane penetration.[9] |

Development of Bioactive Peptides and Therapeutics

The incorporation of L-3-cyanophenylalanine can enhance the biological properties of peptides, making it a valuable tool in drug discovery.

-

Increased Stability: The unnatural amino acid can confer resistance to proteolytic degradation, thereby increasing the in vivo half-life of peptide-based drugs.

-

Modulation of Receptor Binding: The electronic properties of the cyano group can influence the binding affinity and selectivity of a peptide for its target receptor.[10]

-

Probing Ligand-Receptor Interactions: By systematically replacing native aromatic residues with L-3-cyanophenylalanine, researchers can probe the specific interactions that govern ligand binding to receptors such as G protein-coupled receptors (GPCRs).[11][12]

Visualizing Experimental Workflows and Logical Relationships

The following diagrams illustrate key processes and concepts related to the use of this compound in research.

Caption: Workflow for Solid-Phase Peptide Synthesis with this compound.

Caption: L-3-Cyanophenylalanine as a Spectroscopic Probe of Peptide Environment.

Caption: Logic Diagram for Utilizing L-3-Cyanophenylalanine in Peptide Drug Discovery.

Conclusion

This compound is a powerful and versatile building block for the synthesis of modified peptides. Its incorporation provides researchers with a unique tool to probe the molecular intricacies of biological systems and to engineer peptides with improved therapeutic potential. The ability to act as a site-specific spectroscopic probe, coupled with its potential to enhance peptide stability and bioactivity, ensures that this compound will remain a key component in the toolbox of chemists and biologists engaged in peptide research and drug development. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate its effective application in these cutting-edge research areas.

References

- 1. 3-Cyanophenylalanine | C10H10N2O2 | CID 2734509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. p-Cyanophenylalanine and Selenomethionine Constitute a Useful Fluorophore-Quencher Pair for Short Distance Measurements: Application to Polyproline Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modulation of p-cyanophenylalanine fluorescence by amino acid side chains and rational design of fluorescence probes of alpha-helix formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interpretation of p-cyanophenylalanine fluorescence in proteins in terms of solvent exposure and contribution of side-chain quenchers: a combined fluorescence, IR and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selenomethionine, p-Cyanophenylalanine Pairs Provide a Convenient, Sensitive, Non-Perturbing Fluorescent Probe of Local Helical Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Sensing pH via p-cyanophenylalanine fluorescence: Application to determine peptide pKa and membrane penetration kinetics. | Sigma-Aldrich [merckmillipore.com]

- 11. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 12. Capturing Peptide–GPCR Interactions and Their Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Fmoc-L-3-Cyanophenylalanine: Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of Fmoc-L-3-Cyanophenylalanine, a non-canonical amino acid increasingly utilized in peptide synthesis and drug discovery. The introduction of a cyano group at the meta position of the phenylalanine side chain offers unique steric and electronic properties, making it a valuable building block for modifying peptide structure and function.

Physicochemical Properties

This compound is a white to off-white powder. Its fundamental properties are summarized in the table below, compiled from various commercial and safety data sources.

| Property | Value | Reference(s) |

| CAS Number | 205526-36-9 | [1] |

| Molecular Formula | C₂₅H₂₀N₂O₄ | [1] |

| Molecular Weight | 412.4 g/mol | [1] |

| Appearance | White powder | [1] |

| Purity | ≥99% (Chiral Purity) | [1] |

| Melting Point | 115.6°C | |

| Storage Conditions | 0-8 °C | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the enantioselective synthesis of the free amino acid, L-3-Cyanophenylalanine, followed by the protection of the α-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group.

Step 1: Synthesis of L-3-Cyanophenylalanine

Step 2: Fmoc Protection of L-3-Cyanophenylalanine

The protection of the α-amino group of L-3-Cyanophenylalanine with the Fmoc group is a standard procedure in peptide chemistry. The most common method involves the reaction of the amino acid with N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.

Experimental Protocol:

-

Dissolution: Dissolve L-3-Cyanophenylalanine (1 equivalent) in a suitable solvent mixture, such as aqueous acetone or a mixture of THF and saturated aqueous sodium bicarbonate (2:1 v/v).[3]

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reagents: Add sodium bicarbonate (excess) and Fmoc-OSu (1.05-1.2 equivalents) to the cooled solution.

-

Reaction: Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and continue stirring overnight.

-

Work-up:

-

Remove the organic solvent under reduced pressure.

-

Adjust the pH of the aqueous solution to 2 with 1 M HCl.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate.

-

Evaporate the solvent to yield the crude product.

-

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., diisopropyl ether) to yield a white solid.

Characterization Data

Detailed characterization data for this compound is crucial for quality control and ensuring its proper incorporation into peptides. While a complete set of spectral data is not consistently published, the following represents typical expected values based on related compounds and general principles of NMR spectroscopy.

| Data Type | Description |

| ¹H NMR | Expected signals include aromatic protons from both the fluorenyl and cyanophenyl groups, the α-proton, β-protons, and protons of the Fmoc group's methylene and methine groups. |

| ¹³C NMR | Expected signals include carbons of the carbonyl group, the cyano group, aromatic carbons, the α-carbon, β-carbon, and carbons of the Fmoc group. |

| Optical Rotation | A specific optical rotation value is a key indicator of enantiomeric purity. While the exact value for the L-isomer is not widely reported, the D-isomer has a reported value of [α]²⁰D = +36.5° (c=1 in DMF). The L-isomer is expected to have a corresponding negative value.[4] |

| HPLC | Purity is typically assessed by reverse-phase high-performance liquid chromatography (RP-HPLC), with expected purity ≥98%. |

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). Its incorporation follows the standard SPPS cycle.

Experimental Workflow for SPPS:

The following diagram illustrates a typical cycle for the incorporation of this compound into a growing peptide chain on a solid support.

References

The Pivotal Role of the 3-Cyano Group in Phenylalanine Analogs: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide and small molecule scaffolds is a powerful strategy in modern drug discovery. Among these, phenylalanine analogs bearing a 3-cyano (-CN) group have emerged as a particularly intriguing class of building blocks. The unique physicochemical properties conferred by the meta-substituted cyano group significantly influence the biological activity, selectivity, and pharmacokinetic profiles of the parent molecules. This technical guide provides an in-depth exploration of the role of the 3-cyano group in phenylalanine analogs, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and experimental workflows.

The 3-cyano group is a small, linear, and highly polar moiety with a strong electron-withdrawing nature.[1] When appended to the phenyl ring of phenylalanine, it can profoundly alter the molecule's electronic distribution, hydrogen bonding capacity, and metabolic stability. These alterations can lead to enhanced binding affinity for target proteins, improved selectivity over related off-targets, and favorable drug-like properties. This guide will delve into specific examples of 3-cyano-phenylalanine analogs that have been investigated as inhibitors of various enzyme classes, highlighting the critical contribution of the cyano group to their mechanism of action.

The 3-Cyano Group: A Key Modulator of Biological Activity

The strategic placement of a cyano group at the meta-position of the phenylalanine ring can influence molecular interactions in several ways:

-

Electron-Withdrawing Effects: The potent electron-withdrawing nature of the cyano group can modulate the pKa of nearby functionalities and influence the electrostatic interactions with the target protein.[1] This can lead to stronger and more specific binding events.

-

Hydrogen Bonding: The nitrogen atom of the cyano group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the binding pocket of a target protein.

-

Dipole Moment: The cyano group introduces a strong dipole moment, which can contribute to favorable dipole-dipole interactions and enhance binding affinity.

-

Metabolic Stability: The introduction of a cyano group can block sites of metabolic oxidation on the phenyl ring, thereby increasing the metabolic stability and in vivo half-life of the drug candidate.

-

Conformational Constraint: The rigid, linear geometry of the cyano group can influence the preferred conformation of the phenylalanine analog, pre-organizing it for optimal binding to its target.

Quantitative Data on 3-Cyano-Phenylalanine Analogs

The following tables summarize the quantitative data for representative 3-cyano-phenylalanine analogs, demonstrating their potency as enzyme inhibitors.

Table 1: Inhibition of Cysteine Cathepsins by 3-Cyano-3-aza-β-amino Acid Derivatives

| Compound | Target Enzyme | IC50 (nM)[1] | Ki (nM)[1] |

| Derivative 1 | Cathepsin K | 1.8 ± 0.2 | 0.05 ± 0.01 |

| Cathepsin S | 110 ± 10 | 1.8 ± 0.2 | |

| Cathepsin B | >10000 | >10000 | |

| Cathepsin L | 1300 ± 100 | 22 ± 2 | |

| Derivative 2 | Cathepsin K | 0.9 ± 0.1 | 0.03 ± 0.01 |

| Cathepsin S | 39 ± 3 | 0.64 ± 0.05 | |

| Cathepsin B | >10000 | >10000 | |

| Cathepsin L | 300 ± 20 | 5.0 ± 0.3 |

Table 2: Inhibition of Epidermal Growth Factor Receptor (EGFR) and Anticancer Activity of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines

| Compound | EGFR IC50 (µM)[2] | A549 (Lung Cancer) IC50 (µM)[2] | MCF-7 (Breast Cancer) IC50 (µM)[2] |

| 4a | 1.83 ± 0.07 | 10.45 ± 0.81 | 12.33 ± 0.95 |

| 4b | 1.52 ± 0.05 | 8.12 ± 0.62 | 9.54 ± 0.73 |

| 4d | 0.98 ± 0.04 | 2.56 ± 0.18 | 3.11 ± 0.24 |

| 4e | 1.15 ± 0.06 | 4.32 ± 0.31 | 5.01 ± 0.39 |

Signaling Pathways Modulated by Related Cyano-Containing Compounds

Analogs containing a cyano group often exert their biological effects by modulating key cellular signaling pathways. For instance, compounds like 2-cyano-3-(4-phenylphenyl)prop-2-enamide act as inhibitors of Transforming Growth factor-beta-Activated Kinase 1 (TAK1), a critical upstream kinase that regulates both the NF-κB and MAPK signaling cascades.[3] Inhibition of TAK1 can block pro-inflammatory and pro-survival signals, making it an attractive target for various diseases.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of 3-cyano-phenylalanine analogs.

Synthesis of 3-Cyano-L-phenylalanine Analogs

A general approach for the synthesis of 3-cyano-L-phenylalanine involves the introduction of the cyano group onto a protected L-phenylalanine derivative.

Example Protocol: Synthesis of a 2-amino-3-cyano-4-(L-phenylalaninyl)quinoline Derivative [2]

-

Synthesis of 2-amino-4-chloroquinoline-3-carbonitrile: A mixture of 2-amino-4-hydroxyquinoline-3-carbonitrile (1 mmol) and POCl₃ (5 mL) is refluxed for 2 hours. The reaction mixture is cooled to room temperature and poured onto crushed ice. The resulting precipitate is filtered, washed with water, and dried to afford the product.

-

Synthesis of methyl (2-amino-3-cyanoquinolin-4-yl)-L-phenylalaninate: To a solution of L-phenylalanine methyl ester hydrochloride (1.2 mmol) and K₂CO₃ (2.5 mmol) in DMF (10 mL), 2-amino-4-chloroquinoline-3-carbonitrile (1 mmol) is added. The reaction mixture is stirred at 80 °C for 8-10 hours. After completion of the reaction (monitored by TLC), the mixture is poured into ice-cold water. The precipitated solid is filtered, washed with water, and purified by column chromatography.

Biochemical Assays

Cathepsin K Inhibition Assay [1]

This fluorometric assay measures the ability of a compound to inhibit the proteolytic activity of human cathepsin K.

-

Reagents:

-

Assay Buffer: 50 mM MES, 2.5 mM EDTA, 5 mM DTT, pH 5.5.

-

Human Cathepsin K (recombinant).

-

Fluorogenic Substrate: Z-Leu-Arg-AMC (40 µM final concentration).

-

Test Compound (serially diluted in DMSO).

-

-

Procedure:

-

In a 96-well black microplate, add 50 µL of Assay Buffer containing the test compound at various concentrations.

-

Add 25 µL of the cathepsin K solution (e.g., 4 nM) to each well.

-

Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding 25 µL of the fluorogenic substrate solution.

-

Monitor the increase in fluorescence (Excitation: 360 nm, Emission: 460 nm) over time using a microplate reader.

-

-

Data Analysis:

-

Determine the initial reaction rates (v) from the linear portion of the fluorescence versus time curves.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

-

Determine the IC50 value by fitting the percent inhibition versus inhibitor concentration data to a dose-response curve.

-

For slow-binding inhibitors, progress curves are analyzed by nonlinear regression to determine the kinetic parameters (k_on, k_off, and Ki).[1]

-

Cellular Assays

Western Blot Analysis for MAPK Pathway Activation [3]

This protocol details the detection of phosphorylated forms of key MAPK proteins (ERK, JNK, p38) to assess the inhibitory effect of a test compound in a cellular context.

-

Cell Culture and Treatment:

-

Seed cells (e.g., HeLa or A549) in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with the test compound at various concentrations for a specified time.

-

Stimulate the cells with an appropriate agonist (e.g., TNFα, IL-1β) to activate the MAPK pathway.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of ERK, JNK, and p38.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using a chemiluminescent substrate.

-

Quantify the band intensities using densitometry software.

-

Normalize the levels of phosphorylated proteins to the corresponding total protein levels.

-

Experimental and Drug Discovery Workflow

The discovery and development of novel drugs based on 3-cyano-phenylalanine analogs typically follows a structured workflow, from initial design and synthesis to preclinical evaluation.

References

The Strategic Incorporation of Fmoc-L-3-Cyanophenylalanine in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-3-Cyanophenylalanine is a non-canonical amino acid that has emerged as a valuable building block in peptide synthesis, offering unique opportunities for the design and development of novel peptide-based therapeutics and research tools. Its distinctive chemical properties, particularly the presence of a cyano group on the phenyl ring, allow for post-synthetic modifications and the introduction of functionalities that can enhance biological activity and stability. This technical guide provides an in-depth overview of this compound, its applications, and detailed experimental protocols for its use.

Physicochemical Properties of this compound

This compound is a derivative of the aromatic amino acid phenylalanine, featuring a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group and a cyano (-C≡N) substituent at the meta position of the phenyl ring.[1][2] This structure imparts specific characteristics that are advantageous in solid-phase peptide synthesis (SPPS).

| Property | Value | Reference(s) |

| Synonyms | Fmoc-L-Phe(3-CN)-OH, Fmoc-m-cyano-L-Phe-OH | [2] |

| CAS Number | 205526-36-9 | [2] |

| Molecular Formula | C₂₅H₂₀N₂O₄ | [2] |

| Molecular Weight | 412.4 g/mol | [2] |

| Appearance | White powder | [2] |

| Purity | ≥ 99% (Chiral purity) | [2] |

| Storage Conditions | 0-8 °C | [2] |

Applications in Peptide Synthesis and Drug Discovery

The primary application of this compound lies in its use as a precursor for the synthesis of peptides containing 3-amidinophenylalanine, a potent arginine analog.[2] Peptides incorporating 3-amidinophenylalanine have been extensively studied as inhibitors of serine proteases, particularly thrombin, a key enzyme in the blood coagulation cascade.[1][3][4]

The conversion of the cyano group to an amidine group introduces a positively charged moiety that can mimic the guanidinium group of arginine, enabling strong interactions with the S1 pocket of trypsin-like serine proteases.[5] This makes peptides containing 3-amidinophenylalanine promising candidates for the development of antithrombotic agents.[1][3]

Beyond its use as an arginine mimetic, the cyano group itself can serve as a versatile chemical handle for various bioconjugation reactions, allowing for the attachment of fluorescent probes, imaging agents, or other molecules to peptides.[2]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

The following is a generalized protocol for the manual solid-phase synthesis of a peptide containing L-3-Cyanophenylalanine using Fmoc chemistry. This protocol can be adapted for automated peptide synthesizers.

Materials:

-

Fmoc-Rink Amide MBHA resin (or other suitable resin depending on the desired C-terminus)

-

This compound

-

Other required Fmoc-protected amino acids

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Washing solvents: DMF, DCM (Dichloromethane), Isopropanol

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

Cold diethyl ether

Protocol:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate for 5 minutes, then drain.

-

Repeat the piperidine treatment for 15 minutes, then drain.

-

Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

-

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Drain the coupling solution.

-

Wash the resin with DMF (3 times).

-

Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), repeat the coupling step.

-

-

Chain Elongation: Repeat the deprotection and coupling steps for the remaining amino acids in the desired sequence.

-

Final Fmoc Deprotection: After the final coupling step, perform a final deprotection as described in step 2.

-

Washing and Drying: Wash the peptide-resin with DMF (5 times), DCM (5 times), and finally with methanol (3 times). Dry the resin under vacuum.

On-Resin Conversion of 3-Cyanophenylalanine to 3-Amidinophenylalanine

This protocol describes the conversion of the nitrile group to an amidine to generate the arginine analog directly on the solid support.

Materials:

-

Peptide-resin containing 3-Cyanophenylalanine

-

Anhydrous Dioxane and Ethanol

-

HCl gas

-

Ammonia solution (e.g., in ethanol)

Protocol:

-

Pinner Reaction (Imidate Formation):

-

Suspend the dried peptide-resin in a mixture of anhydrous dioxane and absolute ethanol.

-

Bubble dry HCl gas through the suspension at 0°C for several hours. This reaction converts the nitrile to an ethyl imidate hydrochloride.

-

Monitor the reaction progress (e.g., by FT-IR, looking for the disappearance of the nitrile peak).

-

Once the reaction is complete, wash the resin extensively with anhydrous dioxane and then DCM to remove excess HCl and solvent.

-

-

Ammonolysis (Amidine Formation):

-

Suspend the resin in a solution of ammonia in ethanol.

-

Stir the reaction at room temperature overnight. This step converts the imidate to the amidine.

-

Wash the resin thoroughly with ethanol, DCM, and DMF.

-

Dry the resin under vacuum.

-

Cleavage and Deprotection

-

Cleavage: Treat the dried peptide-resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.[6][7]

-

Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether.

-

Drying: Dry the crude peptide pellet under vacuum.

Purification and Characterization

-

Purification: The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[8][9][10][11]

-

Characterization: The purified peptide is characterized by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the molecular weight and by analytical HPLC to assess purity.[12] NMR spectroscopy can be used for further structural elucidation.[13][14]

Biological Activity of Peptides Containing 3-Amidinophenylalanine

As mentioned, a primary application of this compound is in the synthesis of serine protease inhibitors, particularly thrombin inhibitors. The 3-amidinophenylalanine residue acts as a key pharmacophore, binding to the S1 pocket of the enzyme.

Table of Thrombin Inhibitors Containing 3-Amidinophenylalanine and their Activities:

| Inhibitor | Target Enzyme | Kᵢ (nM) | Reference(s) |

| Nα-(methylsulfonyl)-3-amidinophenylalanyl-piperazide | Thrombin | 3.3 | [3] |

| Bis-basic secondary amides of sulfonylated 3-amidinophenylalanine | Matriptase | < 5 | [15] |

| 3-amidinophenylalanine derivative (Compound 2) | Matriptase | 82 | [15] |

| MI-461 (3-amidinophenylalanine derivative) | Matriptase-2 | 73 | [5] |

Kᵢ (inhibition constant) is a measure of the inhibitor's potency; a lower value indicates higher potency.

Thrombin Inhibition Signaling Pathway

Thrombin exerts its effects primarily through the activation of Protease-Activated Receptors (PARs), which are G-protein coupled receptors.[16][17][18] Inhibition of thrombin prevents the cleavage and activation of these receptors, thereby blocking downstream signaling cascades that lead to platelet activation, fibrin formation, and other cellular responses involved in coagulation and inflammation.[16][19][20]

Conclusion

This compound is a versatile and powerful tool for peptide chemists and drug developers. Its ability to serve as a precursor for the potent arginine analog, 3-amidinophenylalanine, has led to the development of highly effective serine protease inhibitors. The detailed protocols and data presented in this guide provide a solid foundation for researchers to incorporate this non-canonical amino acid into their synthetic strategies, paving the way for the discovery of new and improved peptide-based therapeutics. The unique chemistry of the cyano group also offers exciting possibilities for further functionalization and the creation of multifunctional peptide conjugates.

References

- 1. Structure-activity relationships of inhibitors derived from 3-amidinophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and structure-activity relationships of potent thrombin inhibitors: piperazides of 3-amidinophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Amidinophenylalanine-derived matriptase inhibitors can modulate hepcidin production in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 7. benchchem.com [benchchem.com]

- 8. bachem.com [bachem.com]

- 9. peptide.com [peptide.com]

- 10. lcms.cz [lcms.cz]

- 11. agilent.com [agilent.com]

- 12. thno.org [thno.org]

- 13. rsc.org [rsc.org]

- 14. rsc.org [rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 17. Therapeutic inhibition of thrombin activities, receptors, and production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ashpublications.org [ashpublications.org]

- 19. Signaling pathways involved in thrombin-induced cell protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Unlocking New Frontiers in Peptide Science: An In-depth Technical Guide to the Applications of Unnatural Amino Acids

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids (UAAs) into peptides is a transformative strategy in peptide science, offering a powerful toolkit to overcome the inherent limitations of their natural counterparts. By expanding the chemical space beyond the 20 canonical amino acids, UAAs enable the design of peptides with enhanced therapeutic properties, novel functionalities, and unprecedented capabilities as research tools. This technical guide provides a comprehensive overview of the core applications of UAAs, detailed experimental methodologies, quantitative data on their impact, and visualizations of key workflows and concepts.

Core Applications of Unnatural Amino Acids in Peptide Science

The strategic incorporation of UAAs can be broadly categorized into three key areas: enhancing therapeutic properties of peptides, advancing protein engineering, and serving as versatile biochemical and biophysical probes.

Enhancing Therapeutic Properties of Peptides

A primary driver for the use of UAAs in peptide science is the enhancement of their drug-like properties. Native peptides often suffer from poor metabolic stability, rapid clearance, and low bioavailability.[1][2][3] UAAs can address these limitations in several ways:

-

Increased Proteolytic Stability: The introduction of non-natural side chains or backbone modifications can sterically hinder the approach of proteases, significantly increasing the peptide's half-life in vivo.[4][5] D-amino acids, N-methylated amino acids, and β-amino acids are commonly used for this purpose.[5]

-

Improved Pharmacokinetic Profile: UAAs can be designed to modulate a peptide's solubility, lipophilicity, and ability to bind to serum proteins, thereby improving its absorption, distribution, metabolism, and excretion (ADME) profile.[1][6]

-

Conformational Constraint: By introducing rigid or cyclic structures, UAAs can lock a peptide into a specific bioactive conformation.[1][7] This pre-organization can lead to increased receptor binding affinity and selectivity.

-

Enhanced Potency and Selectivity: The novel chemical functionalities offered by UAA side chains can create new interactions with biological targets, leading to improved potency and a more selective therapeutic effect.[3][7]

Protein Engineering and Novel Functionalities

UAAs are instrumental in the field of protein engineering, allowing for the creation of proteins with novel or enhanced functions.[1][8] This is often achieved by introducing new chemical reactivity into the protein scaffold.

-

Bio-orthogonal Chemistry: UAAs containing bio-orthogonal functional groups, such as azides, alkynes, or ketones, can be incorporated into proteins.[9] These groups allow for specific chemical reactions to be performed on the protein in a biological environment without interfering with native cellular processes. This enables the site-specific attachment of molecules like fluorescent dyes, drugs, or polyethylene glycol (PEG).

-

Enzyme Engineering: The introduction of UAAs into the active site of an enzyme can alter its substrate specificity or catalytic mechanism, leading to the development of novel biocatalysts.

Biochemical and Biophysical Probes

UAAs with unique spectroscopic or reactive properties serve as powerful tools for studying biological processes at the molecular level.

-

Fluorescent Probes: Fluorescent unnatural amino acids can be incorporated into peptides and proteins to act as minimally perturbing in situ probes for monitoring protein conformation, dynamics, and interactions.[1]

-

Photo-crosslinkers: UAAs containing photo-activatable groups, such as benzophenone or diazirines, can be used to "trap" transient protein-protein interactions.[9][10][11][12] Upon exposure to UV light, these UAAs form covalent bonds with nearby interacting partners, which can then be identified by mass spectrometry.

-

Infrared Probes: The incorporation of UAAs with unique vibrational signatures allows for the study of protein structure and dynamics using infrared spectroscopy.

Quantitative Data on the Impact of Unnatural Amino Acid Incorporation

The following tables summarize quantitative data from various studies, illustrating the significant impact of UAA incorporation on peptide properties.

Table 1: Enhancement of Peptide Stability through UAA Incorporation

| Peptide/Protein | Unnatural Amino Acid | Modification | Result | Reference |

| Feleucin-K3 (antimicrobial peptide) | α-(4-pentenyl)-Ala | Substitution of Leu | >30% of active peptide detected in plasma after 24h, compared to complete degradation of the native peptide. | [6] |

| PHSCN (anticancer peptide) | D-histidine and D-cysteine | Substitution of L-histidine and L-cysteine | Multiple-fold improved potency and enhanced systemic stability against endoproteases. | [6] |

| Tachyplesin I (antimicrobial peptide) | D-amino acids and D-Leu | Replacement of all L-amino acids and substitution of Ile | >80% of the modified peptide remained active after 2 hours in human serum, whereas ~80% of the native peptide was degraded. | [6] |

| Somatostatin (hormone) | D-Trp and other modifications (Octreotide) | Substitution and truncation | Half-life increased from 1-2 minutes to 1.5 hours in human plasma. | [6] |

Table 2: Improvement of Binding Affinity and Potency with UAAs

| Peptide/Target | Unnatural Amino Acid | Modification | Result | Reference |

| S. epidermidis AgrC-I quorum sensing modulator | Various non-native amino acids | Substitution screening | Identification of a potent biofilm formation inhibitor with an IC50 of 2.08 nM. | [13] |

| Chim2 (antimicrobial peptide) | N-methyl tyrosine | Substitution in the FPR2 agonist segment | Significantly higher concentrations of the active fragment released after incubation with E. coli. | [14] |

| Anti-Her2 Antibody-Drug Conjugate | p-Acetylphenylalanine | Site-specific drug conjugation | Complete tumor regression in rodent xenograft models. | [15] |

Experimental Protocols

The incorporation of UAAs into peptides can be achieved through two primary methods: chemical synthesis, most notably Solid-Phase Peptide Synthesis (SPPS), and in vivo incorporation using engineered cellular machinery.

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Unnatural Amino Acids

SPPS is a cornerstone technique for the chemical synthesis of peptides, including those containing UAAs. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[16][17][18]

Detailed Methodology for Fmoc-based SPPS:

-

Resin Selection and Swelling:

-

Fmoc-Deprotection:

-

Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound amino acid.

-

This is typically achieved by treating the resin with a 20% solution of piperidine in DMF for 5-20 minutes.[16]

-

-

Amino Acid Coupling:

-

Activate the carboxyl group of the incoming Fmoc-protected amino acid (natural or unnatural). Common activating reagents include HBTU/HOBt/DIEA or PyBOP/DIEA.[17]

-

Add the activated amino acid to the resin and allow the coupling reaction to proceed for 1-2 hours. For sterically hindered UAAs, extended coupling times or more potent coupling reagents may be necessary.[16]

-

-

Washing:

-

After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

-

Repeat Cycle:

-

Repeat the deprotection, coupling, and washing steps for each amino acid in the desired sequence.

-

-

Cleavage and Deprotection:

-

Once the peptide synthesis is complete, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups.

-

A common cleavage cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[16] The exact composition of the cocktail depends on the specific protecting groups used.

-

-

Peptide Precipitation and Purification:

-

Precipitate the cleaved peptide from the TFA solution using cold diethyl ether.

-

Collect the crude peptide by centrifugation and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).[16]

-

In Vivo Incorporation of Unnatural Amino Acids

The in vivo incorporation of UAAs allows for the production of larger proteins containing one or more non-canonical residues at specific sites. This is typically achieved by repurposing a stop codon (e.g., the amber codon, UAG) to encode the UAA.[19][20][21]

Detailed Methodology for In Vivo UAA Incorporation in E. coli:

-

Generation of an Orthogonal tRNA/Aminoacyl-tRNA Synthetase Pair:

-

An engineered aminoacyl-tRNA synthetase (aaRS) that specifically recognizes the UAA but not any of the canonical amino acids is required.[22][23]

-

An orthogonal tRNA (o-tRNA) that is not recognized by any endogenous E. coli aaRSs but is acylated by the engineered aaRS is also necessary. This o-tRNA is engineered to recognize the desired stop codon.[19][22]

-

-

Transformation of E. coli:

-

Transform E. coli with two plasmids:

-

A plasmid encoding the engineered orthogonal aaRS and o-tRNA.[21]

-

An expression plasmid for the target protein containing an in-frame amber (TAG) codon at the desired site of UAA incorporation.

-

-

-

Protein Expression:

-

Culture the transformed E. coli in a suitable growth medium.

-

Induce the expression of the target protein and the orthogonal synthetase/tRNA pair.

-

Supplement the growth medium with the UAA at a concentration typically ranging from 1 to 10 mM.[21]

-

-

Protein Purification and Characterization:

-

Harvest the E. coli cells and lyse them to release the expressed protein.

-

Purify the protein containing the UAA using standard chromatography techniques (e.g., affinity chromatography, size-exclusion chromatography).

-

Verify the successful incorporation of the UAA by mass spectrometry.

-

Visualizations of Key Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate key workflows and logical relationships in the application of unnatural amino acids.

Conclusion

The incorporation of unnatural amino acids has fundamentally expanded the possibilities within peptide science. From the development of more robust and effective peptide-based drugs to the creation of sophisticated molecular tools for biological research, UAAs provide an unparalleled level of control over the structure and function of peptides and proteins. As synthetic and biological methods for UAA incorporation continue to evolve, we can anticipate even more innovative applications that will further advance our understanding of biological systems and lead to the development of next-generation therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unnatural Amino Acids for Peptide Synthesis [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jpt.com [jpt.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. High-Performance Workflow for Identifying Site-Specific Crosslinks Originating from a Genetically Incorporated, Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Genetically encoded crosslinkers to address protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Photocrosslinking approaches to interactome mapping - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cyclic Peptides that Govern Signal Transduction Pathways: From Prokaryotes to Multi-Cellular Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pnas.org [pnas.org]

- 16. benchchem.com [benchchem.com]

- 17. academic.oup.com [academic.oup.com]

- 18. chemistry.du.ac.in [chemistry.du.ac.in]

- 19. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]

- 20. In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pnas.org [pnas.org]

- 23. youtube.com [youtube.com]

Fmoc-L-3-Cyanophenylalanine: A Versatile Building Block for Introducing Novel Functionalities in Peptides

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-canonical amino acids into peptides is a powerful strategy for introducing novel chemical functionalities, enhancing biological activity, and improving pharmacokinetic properties. Fmoc-L-3-cyanophenylalanine, a derivative of phenylalanine bearing a cyano group at the meta position of the phenyl ring, has emerged as a versatile building block in solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive overview of the applications of this compound, focusing on its use as an infrared probe to interrogate local protein environments and as a chemical handle for bioorthogonal modifications. Detailed experimental protocols for its incorporation into peptides and subsequent chemical transformations are provided, along with a summary of key quantitative data.

Introduction

This compound is a valuable tool for peptide chemists and drug designers.[1][2] The Fmoc (9-fluorenylmethoxycarbonyl) protecting group facilitates its straightforward integration into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols.[3][4] The unique feature of this amino acid is the cyano (nitrile) group, which serves two primary purposes: as a sensitive infrared (IR) probe and as a versatile chemical handle for post-synthetic modifications.[5][6]

The nitrile stretching vibration (νC≡N) is located in a region of the infrared spectrum (around 2230 cm⁻¹) that is largely free from absorbance by natural biomolecules, making it an excellent spectroscopic reporter.[2][7] The frequency of this vibration is sensitive to the local electric field, allowing for the study of protein electrostatics, ligand binding, and redox state changes in metalloenzymes through the vibrational Stark effect.[1][2][8]

Furthermore, the cyano group can be chemically transformed into other functional groups, enabling the introduction of novel functionalities into peptides.[6][9] One of the most notable transformations is the [3+2] cycloaddition reaction with an azide to form a tetrazole ring, a bioisostere for a carboxylic acid or a cis-amide bond.[6][9][10] This conversion can significantly alter the acidity, metabolic stability, and receptor binding properties of a peptide.

This guide will delve into the practical aspects of utilizing this compound, providing detailed experimental procedures and summarizing the quantitative data associated with its applications.

Physicochemical Properties

A summary of the key physicochemical properties of L-3-Cyanophenylalanine is presented in Table 1.

Table 1: Physicochemical Properties of L-3-Cyanophenylalanine

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [11] |

| Molecular Weight | 190.20 g/mol | [11] |

| CAS Number | 57213-48-6 | [11] |

| IUPAC Name | (2S)-2-amino-3-(3-cyanophenyl)propanoic acid | [11] |

| XLogP3 | -1.8 | [11] |

| Hydrogen Bond Donor Count | 2 | [11] |

| Hydrogen Bond Acceptor Count | 4 | [11] |

| Rotatable Bond Count | 3 | [11] |

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound can be readily incorporated into peptide sequences using standard Fmoc-based SPPS protocols. The cyano group is stable to the basic conditions of Fmoc deprotection and the acidic conditions of final cleavage from the resin.[3]

General SPPS Workflow

The overall workflow for incorporating this compound into a peptide sequence is depicted in the following diagram.

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Detailed Experimental Protocols

Protocol 1: Fmoc Deprotection (Standard)

-

Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

-

Drain the DMF.

-

Add a solution of 20% (v/v) piperidine in DMF to the resin.

-

Agitate the resin suspension at room temperature for 10-20 minutes. For difficult sequences, this step can be repeated.

-

Drain the piperidine solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[3]

Protocol 2: Coupling of this compound

-

In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent such as HBTU/HATU (2.9-4.5 equivalents) in DMF.

-

Add N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 equivalents) to the activation solution and mix for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature for 1-3 hours.

-

Monitor the reaction for completion using a qualitative test (e.g., Kaiser test).

-

Wash the resin with DMF (3-5 times).

Protocol 3: Cleavage and Global Deprotection

-

Wash the fully synthesized peptide-resin with dichloromethane (DCM) and dry it under vacuum for at least 4 hours.

-

Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5 v/v/v).[3]

-

Add the cleavage cocktail to the dried resin (approximately 5-10 mL per 0.5 g of resin).

-

Allow the reaction to proceed for 2-3 hours at room temperature.[3]

-

Filter the resin and collect the TFA solution.

-

Reduce the volume of the filtrate with a stream of nitrogen and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

-

Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet again with cold ether.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[12]

Novel Functionalities and Applications

Infrared Probe of Local Environment

The nitrile group of 3-cyanophenylalanine provides a sensitive vibrational probe of the local electrostatic environment within a peptide or protein. The C≡N stretching frequency is linearly dependent on the local electric field, a phenomenon known as the vibrational Stark effect (VSE).[1][8] This allows for the quantitative measurement of electric fields in proteins.

Table 2: Vibrational Frequency Shifts of p-Cyanophenylalanine in Response to Environmental Changes

| System | Perturbation | Observed Frequency Shift (cm⁻¹) | Reference |

| Spinach Ferredoxin | Reduction of [2Fe-2S] cluster | ≈ -1 to -2 (redshift) | [2] |

| Holo-DdHydABPDT | Reduction of Iron-Sulfur Cluster | Reversible Shift | [2] |

| Apo-PYP Variants | Covalent binding of p-Coumaric acid | +0.3 to +14.9 | [7] |

Experimental Protocol: IR Spectroscopy of a Peptide Containing 3-Cyanophenylalanine

-

Sample Preparation: Dissolve the purified peptide containing 3-cyanophenylalanine in a suitable buffer (e.g., 100 mM Tris-HCl, 150 mM NaCl, pH 8). The concentration will depend on the sensitivity of the IR spectrometer, but typically ranges from 1-5 mM.

-

FTIR Measurement:

-

Acquire a background spectrum of the buffer solution.

-

Acquire the sample spectrum.

-

Subtract the background spectrum from the sample spectrum to obtain the difference spectrum showing the peptide's absorbance.

-

-

Data Analysis:

-

Identify the nitrile stretching frequency (typically between 2200-2300 cm⁻¹).

-

To study the effect of a perturbation (e.g., ligand binding, pH change, redox change), acquire spectra before and after the perturbation and compare the nitrile peak positions. A shift in the peak position indicates a change in the local electric field experienced by the cyano group.

-

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cyanophenylalanine as an Infrared Probe for Iron–Sulfur Cluster Redox State in Multicenter Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Chemoenzymatic Late‐Stage Modifications Enable Downstream Click‐Mediated Fluorescent Tagging of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interpretation of p-cyanophenylalanine fluorescence in proteins in terms of solvent exposure and contribution of side-chain quenchers: a combined fluorescence, IR and molecular dynamics study [pubmed.ncbi.nlm.nih.gov]

- 6. ٠رکز Ù ÙØ·ÙÙ Ø§Û Ø§Ø·Ùاع رساÙ٠عÙÙÙ Ù ÙÙاÙر٠- Convenient preparation of 4-(tetrazol-5-yl)-phenylalanine for use in Fmoc-based solid-phase peptide synthesis [search.isc.ac]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Measuring Electric Fields and Noncovalent Interactions Using the Vibrational Stark Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. research.rug.nl [research.rug.nl]

- 11. 3-Cyanophenylalanine | C10H10N2O2 | CID 2734509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Peptide Cyclization Catalyzed by Cyanobactin Macrocyclases | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Solubility and Stability of Fmoc-L-3-Cyanophenylalanine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and stability characteristics of Fmoc-L-3-Cyanophenylalanine, a crucial building block in modern peptide synthesis and drug discovery. Understanding these properties is paramount for optimizing synthetic protocols, ensuring the purity of final products, and developing robust manufacturing processes.

Core Properties of this compound

This compound is a synthetic amino acid derivative featuring a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on its alpha-amino function. This lipophilic group generally enhances solubility in organic solvents commonly used in solid-phase peptide synthesis (SPPS).[1] The presence of the cyano group on the phenyl ring introduces unique electronic properties, making it a valuable component for creating peptide analogs with modified biological activity and for use as a spectroscopic probe.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 205526-36-9 | [2][3] |

| Molecular Formula | C₂₅H₂₀N₂O₄ | [2] |

| Molecular Weight | 412.44 g/mol | [3] |

| Appearance | White powder | [2] |

| Purity | ≥ 99% (Chiral Purity) | [2] |

| Storage Conditions | 0-8 °C | [2] |

Solubility Profile

The solubility of this compound is a critical factor for its effective use in peptide synthesis, particularly for preparing stock solutions for automated synthesizers. Generally, Fmoc-protected amino acids exhibit good solubility in polar aprotic solvents.

Table 2: Quantitative Solubility of this compound in Common Organic Solvents at Room Temperature

| Solvent | Solvent Type | Solubility (M) | Notes |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | ~0.5* | The related Fmoc-4-cyanophenylalanine is clearly soluble at 0.5 M (1 mmole in 2 ml DMF). High solubility is expected. |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Data Not Published | Expected to be highly soluble. NMP is an excellent solvent for Fmoc-amino acids.[4] |

| Dichloromethane (DCM) | Nonpolar Aprotic | Data Not Published | Limited solubility is expected. DCM is less effective at solvating polar protected amino acids.[4] |

| Acetonitrile (ACN) | Polar Aprotic | Data Not Published | Limited to moderate solubility is expected. Often used in purification but less common for coupling reactions.[1] |

| Tetrahydrofuran (THF) | Polar Aprotic | Data Not Published | Limited to moderate solubility is expected.[4] |

Note: This value is based on the reported solubility of a closely related isomer and should be considered an estimate. For precise applications, experimental determination is recommended.

Experimental Protocol: Solubility Determination (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method for determining the equilibrium solubility of this compound in a specific solvent.[1]

Materials:

-

This compound

-

Solvent of interest (e.g., DMF, NMP)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker in a temperature-controlled environment (e.g., 25 °C)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. These will be used to generate a calibration curve.

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Equilibration: Seal the vials and place them on an orbital shaker. Agitate the samples for 24-48 hours at a constant temperature (e.g., 25 °C) to reach equilibrium.

-

Sample Filtration: After equilibration, allow the vials to stand undisturbed for the solid to settle. Carefully withdraw a sample from the supernatant and filter it through a syringe filter to remove all undissolved particles.

-

Quantification: Dilute the filtered solution with the solvent to a concentration that falls within the range of the calibration curve. Analyze the diluted sample by HPLC and determine the concentration of this compound by comparing its peak area to the calibration curve.

-

Calculation: Calculate the solubility by multiplying the determined concentration by the dilution factor.

Caption: Experimental workflow for solubility determination.

Stability Profile

The stability of this compound is crucial for its storage and handling, as well as for the integrity of the peptide during synthesis. The primary points of lability are the Fmoc group and the potential for reactions involving the cyano side chain under harsh conditions.

-

pH Stability: The Fmoc protecting group is notably stable under acidic conditions but is readily cleaved by bases, particularly secondary amines.[5] This base-lability is the cornerstone of its use in SPPS, where it is typically removed using a solution of piperidine in DMF.[6] The cyano group on the phenyl ring is generally stable under the standard basic conditions used for Fmoc deprotection.[6]

-

Thermal Stability: The compound is stable at recommended storage temperatures (0-8 °C).[2] However, at elevated temperatures, thermal cleavage of the Fmoc group can occur even in the absence of a base. For example, quantitative cleavage has been observed in DMSO at 120 °C within 10-15 minutes.[7]

-

Photostability: While specific data for this compound is not available, materials should generally be stored away from bright light. Photostability studies are recommended to fully characterize the molecule.

Table 3: Summary of Stability and Degradation Pathways

| Condition | Stability | Potential Degradation Pathway |

| Acidic (e.g., TFA) | Stable | The Fmoc group is stable to acids used for side-chain deprotection and cleavage from the resin.[5] |

| Basic (e.g., 20% Piperidine/DMF) | Labile | Base-induced β-elimination of the Fmoc group, yielding dibenzofulvene and the free amine.[5] |

| Oxidative (e.g., H₂O₂) | Data Not Published | The aromatic ring and other functional groups could be susceptible to oxidation. |

| Thermal (e.g., >100 °C) | Labile | Thermal elimination of the Fmoc group.[7] |

| Photolytic (UV/Vis Light) | Data Not Published | Potential for photodecomposition. |

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and establishing a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active substance.[8][9]

Materials:

-

This compound

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Appropriate solvents (e.g., water, acetonitrile)

-

pH meter, heating block/oven, photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and add HCl to a final concentration of 0.1 M to 1 M. Store at room temperature or elevate the temperature (e.g., 60 °C) if no degradation is observed.[10]

-

Base Hydrolysis: Dissolve the compound and add NaOH to a final concentration of 0.1 M to 1 M. Store at room temperature, monitoring for degradation.[10]

-

Oxidative Degradation: Dissolve the compound and add H₂O₂ to a final concentration of 3%. Store at room temperature for up to 7 days.[8]

-

Thermal Degradation: Expose the solid powder to elevated temperatures (e.g., 60-80 °C) with and without humidity.[8]

-

Photolytic Degradation: Expose the solid powder and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10]

-

Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a suitable stability-indicating HPLC method (e.g., reverse-phase HPLC with PDA or MS detection) to quantify the parent compound and detect any degradation products.

Caption: Workflow for a forced degradation study.

Conclusion

This compound is a stable and versatile reagent for peptide synthesis, with good solubility in common polar aprotic solvents like DMF and NMP. Its primary instability is the intended base-lability of the Fmoc group, which allows for its controlled removal during SPPS. For critical applications requiring precise quantitative data, the experimental protocols provided in this guide should be followed to determine the exact solubility and stability profile under specific laboratory conditions. This information is essential for robust process development and ensuring the quality of synthetic peptides for research and therapeutic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Fmoc-3-Cyano-L-Phenylalanine - Creative Peptides [creative-peptides.com]

- 4. peptide.com [peptide.com]

- 5. chempep.com [chempep.com]

- 6. benchchem.com [benchchem.com]

- 7. chimia.ch [chimia.ch]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. sgs.com [sgs.com]

- 10. longdom.org [longdom.org]

A Technical Guide to Fmoc-L-3-Cyanophenylalanine for Researchers and Drug Development Professionals

An In-depth Analysis of Supplier Specifications, Purity Determination, and Selection Criteria

This technical guide provides a comprehensive overview of Fmoc-L-3-Cyanophenylalanine, a critical building block in peptide synthesis and drug discovery.[1] For researchers, scientists, and drug development professionals, the selection of high-quality reagents is paramount to the success and reproducibility of their work.[2][3] This document details commercially available supplier information, delves into the technical aspects of purity analysis, and offers a logical framework for supplier selection.

Supplier and Purity Information

This compound is available from various chemical suppliers, each offering different purity grades and specifications. The quality of this reagent is crucial as impurities can lead to the formation of undesired peptide sequences, impacting biological activity and complicating purification processes.[2] Below is a summary of information from several suppliers.

Table 1: Supplier Comparison for this compound